molecular formula C15H12ClN3O B6059653 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide

2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No. B6059653
M. Wt: 285.73 g/mol
InChI Key: SWHLHIOFZDCMKY-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. By inhibiting these pathways, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide can modulate various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects such as reducing the expression of oncogenes, increasing the expression of tumor suppressor genes, and reducing the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been reported to enhance the activity of antioxidant enzymes and reduce oxidative stress, which can contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide in lab experiments is its specificity towards certain signaling pathways, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide that can overcome its limitations and enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide.

Synthesis Methods

The synthesis method of 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide involves the condensation of 2-aminobenzimidazole and 3-chlorophenylacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and a catalyst such as 4-(dimethylamino)pyridine. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide has been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-4-3-5-12(8-11)18-15(20)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHLHIOFZDCMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)-N-(3-chlorophenyl)acetamide

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